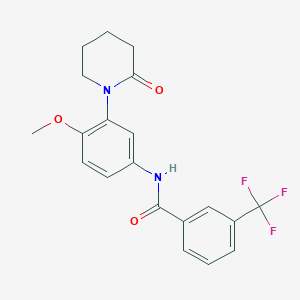

![molecular formula C16H15ClO3 B2919115 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 351066-32-5](/img/structure/B2919115.png)

3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 428497-11-4 . It has a molecular weight of 290.75 . The compound is stored at a temperature of 28 C .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C16H15ClO3/c1-11-4-3-5-12 (6-11)10-20-16-14 (17)7-13 (9-18)8-15 (16)19-2/h3-9H,10H2,1-2H3 . This indicates the molecular structure of the compound, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound has a molecular weight of 290.75 . It is stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen

Regioselective Protection and Synthesis

Studies have shown that compounds with similar structural features are used in regioselective protection strategies. For instance, the regioselective protection of hydroxyl groups in benzaldehydes with various protecting groups demonstrates the versatility of these compounds in synthetic chemistry, allowing for selective modifications in complex organic syntheses (Plourde & Spaetzel, 2002).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol derivatives, including those structurally related to 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, highlights the compound's potential application in green chemistry and environmental cleanup. This process converts benzyl alcohols into aldehydes under visible light, showcasing the role of such compounds in harnessing solar energy for chemical transformations (Higashimoto et al., 2009).

Enzyme-Catalyzed Reactions

The utility of benzaldehyde derivatives in enzyme-catalyzed asymmetric C–C bond formation is another area of significant research interest. These reactions are crucial for producing enantiomerically pure compounds, essential in pharmaceuticals and fine chemicals. Studies have developed reactor concepts for the preparative synthesis of compounds using benzaldehyde derivatives, underscoring their importance in biocatalysis (Kühl et al., 2007).

Molecular and Spectroscopic Analysis

Research on the molecular and electronic properties of benzaldehyde derivatives provides insights into their nonlinear optical properties and spectroscopic behaviors. These studies are foundational for applications in materials science, where such compounds may serve as building blocks for designing novel materials with specific optical properties (Beytur & Avinca, 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO3/c1-11-3-5-12(6-4-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGRDQJZKXBQFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

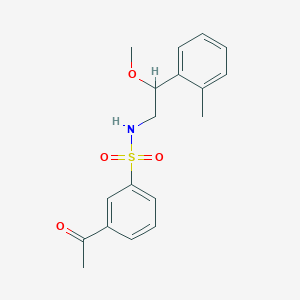

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)furan-2-carboxamide](/img/structure/B2919034.png)

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B2919035.png)

![3-(2,4-Dichlorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B2919041.png)

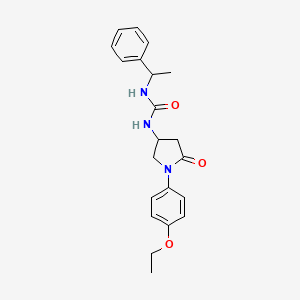

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2919042.png)

![N-(3,5-dimethylphenyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2919043.png)

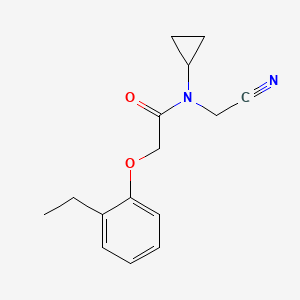

![Ethyl 2-[[(Z)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2919044.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone](/img/structure/B2919047.png)

![2-Chloro-3-fluoro-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]pyridine-4-carboxamide](/img/structure/B2919050.png)

![2-[4-(Azetidine-1-carbonyl)piperidino]sulfonylbenzoic acid methyl ester](/img/structure/B2919051.png)